3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol
Description
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol is a glycerol-derived diol featuring a 4-nonylphenoxy substituent. This compound belongs to a class of nonionic surfactants and polymeric precursors, where the nonylphenoxy group imparts hydrophobic characteristics. Its structure combines a hydrophilic diol backbone with a bulky aromatic substituent, making it suitable for applications in emulsification, material science, and pharmaceutical intermediates.
Properties
CAS No. |
71960-75-3 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-18-10-12-21(13-11-18)26-17-20(24)16-25-15-19(23)14-22/h10-13,19-20,22-24H,2-9,14-17H2,1H3 |
InChI Key |
NPQZNYMAMRLSCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by a subsequent reaction with glycerol. The reaction conditions often require a basic catalyst such as sodium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .
Scientific Research Applications
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the nonylphenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylphenoxy-Substituted Diols
a. 3-[3-(Nonyloxy)-2-hydroxypropoxy]-1,2-propanediol
- Structure: Differs in the absence of the aromatic ring; the nonyl group is directly ether-linked to the glycerol backbone.
- Properties : Higher hydrophobicity compared to aromatic analogs but lacks π-π interaction capabilities. Used in surfactant formulations for enhanced oil solubility .
- Applications : Detergents, lubricants.
b. 3-(4-Chloro-2-propylphenoxy)propane-1,2-diol
- Structure : Contains a chlorine atom and a propyl group on the aromatic ring.
- Properties: Electronegative chlorine increases reactivity (e.g., susceptibility to nucleophilic substitution). Lower hydrophobicity than the nonylphenoxy analog due to shorter alkyl chain .
- Applications : Intermediate in agrochemical synthesis.
Methoxy-Substituted Diols
a. 3-(4-Methoxyphenoxy)propane-1,2-diol
- Structure : Methoxy group at the para position of the aromatic ring.
- Properties: Electron-donating methoxy group enhances stability in oxidative environments. Higher solubility in polar solvents compared to nonylphenoxy derivatives .
- Applications : Polymer crosslinking agents.
b. 3-(2-Methoxyphenoxy)propane-1,2-diol
Long-Chain Alkyl Diols
a. 3-(9-Octadecenyloxy)propane-1,2-diol
- Structure : Unsaturated C18 chain (Z-configuration).
- Properties : Higher viscosity and melting point due to chain length and double bond. Enhanced biodegradability compared to saturated analogs .
- Applications : Bio-based lubricants, cosmetic emulsions.
b. 3-(Decyloxy)propane-1,2-diol (C10DG)
- Structure : Linear C10 alkyl chain.
- Properties: Intermediate hydrophobicity (logP ~3.5). Forms stable micelles in aqueous solutions. Less steric hindrance than branched nonylphenoxy derivatives .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Diols
*Estimated based on structural analogs.
Key Findings:
Hydrophobicity : The target compound’s logP (~4.2) is intermediate between shorter alkyl chains (e.g., C10DG, logP 3.5) and long unsaturated chains (e.g., C18, logP 6.0).
Reactivity: Nonylphenoxy derivatives exhibit lower electrophilicity than chloro-substituted analogs, reducing unintended side reactions in synthetic pathways.
Biodegradability: Branched nonylphenoxy groups may persist longer in the environment compared to linear alkyl chains due to steric protection against enzymatic cleavage .
Research Highlights
- Synthetic Routes: The target compound is likely synthesized via epoxide ring-opening with 4-nonylphenol, analogous to methods for 3-(4-methoxyphenoxy)propane-1,2-diol .
- Enantioselectivity: Bulky substituents like nonylphenoxy enhance chiral recognition in coordination compounds, as seen in PCC-60 frameworks for diol enantioseparation .
- Toxicity: Nonylphenol derivatives are under regulatory scrutiny for endocrine-disrupting effects, necessitating comparative toxicity studies with safer analogs like methoxy-substituted diols .
Biological Activity
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol, also known as a polyol derivative, is a complex organic compound characterized by its multifunctional structure which includes a propane backbone with hydroxyl groups and a nonylphenoxy substituent. This unique structure contributes to its hydrophobic properties and potential biological activities. Understanding the biological activity of this compound is crucial for its applications in biochemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C21H36O5, with a molecular weight of approximately 368.51 g/mol. The presence of hydroxyl groups allows for various chemical reactions typical of alcohols, enhancing its functional versatility.
Table 1: Comparison of Structural Features
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Octylphenol | Octyl group instead of nonyl | More hydrophobic |
| 3-Phenoxypropane-1,2-diol | Lacks long alkyl chain | Less lipophilic |
| Nonylphenol | Simple phenolic structure | More toxic |
| 4-(Nonylphenoxy)butanol | Contains butanol side chain | Different alcohol functionality |
The unique combination of hydroxyl and nonylphenoxy groups in this compound enhances its solubility compared to similar compounds.
Research indicates that the biological activity of this compound may be attributed to its interactions with biological membranes. The hydrophobic nature of the nonylphenoxy group suggests potential efficacy in modulating membrane-associated processes. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties, potentially through inhibition of key signaling pathways involved in inflammatory responses.
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- In vitro studies have demonstrated that derivatives similar to this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, suggesting a potential mechanism for reducing inflammation.
- In vivo models have shown that compounds with similar structures can ameliorate symptoms in conditions such as colitis and gastritis by suppressing inflammatory markers like prostaglandins (PG) .
- Toxicity Assessments :
Table 2: Summary of Biological Activity Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | In vitro macrophage assays | Inhibition of NO and PGE(2) production |
| In vivo models | Colitis and gastritis models | Amelioration of inflammatory symptoms |
| Toxicity assessment | Acute toxicity tests | No significant adverse effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
